

Application Notes and Protocols for the Purification of Recombinant DPP10 Protein

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Compound of Interest

Compound Name: DPPY

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Introduction

Dipeptidyl peptidase 10 (DPP10) is a single-pass type II membrane protein belonging to the S9B serine protease family. Unlike other members of this family, such as DPP4, human DPP10 is enzymatically inactive due to the substitution of a critical serine residue with glycine in its catalytic domain.^{[1][2]} DPP10 plays a significant role as an auxiliary subunit of voltage-gated potassium channel complex Kv4, modulating its expression and biophysical properties.^{[3][4][5][6]} Its association with conditions like asthma and neurodegenerative diseases makes it an important target for research and drug development.^{[1][2]}

These application notes provide a comprehensive, multi-step protocol for the expression and purification of recombinant human DPP10. The primary strategy involves the expression of an N-terminally His-tagged soluble ectodomain of DPP10 in a mammalian expression system (HEK293 cells), followed by a three-step chromatography purification process.

Data Presentation

Table 1: Summary of Recombinant Human DPP10 (soluble ectodomain, Leu 56-Glu 796) Properties

Property	Value	Reference/Source
UniProt ID	Q8N608	[7]
Amino Acid Range	56-796	[7] [8]
Expression System	Human Embryonic Kidney (HEK293) Cells	[7]
Affinity Tag	N-terminal Polyhistidine (His-tag)	[7] [8]
Predicted Molecular Mass	87.4 kDa	[7] [8]
Apparent Molecular Mass (SDS-PAGE)	90-110 kDa (due to glycosylation)	[8]
Purity (final product)	>97%	[8]

Table 2: Overview of a Three-Step Purification Strategy for Recombinant DPP10

Purification Step	Principle	Purpose	Expected Purity	Expected Yield (per liter of culture)
Step 1: Immobilized Metal Affinity Chromatography (IMAC)	Specific binding of the His-tag to Ni-NTA resin.	Capture of His- tagged DPP10 from cell lysate.	60-80%	5-10 mg
Step 2: Ion Exchange Chromatography (IEX)	Separation based on net surface charge.	Removal of contaminating host cell proteins.	80-95%	3-7 mg
Step 3: Size Exclusion Chromatography (SEC)	Separation based on hydrodynamic radius (size and shape).	Final polishing to remove aggregates and other impurities.	>97%	1-5 mg

Experimental Protocols

Expression of Recombinant DPP10 in HEK293 Cells

A DNA sequence encoding the soluble ectodomain of human DPP10 (residues 56-796) with an N-terminal polyhistidine tag is typically cloned into a mammalian expression vector.[8] Transient transfection of suspension-adapted HEK293 cells is a common method for producing secreted recombinant proteins.[9][10][11][12]

Materials:

- Suspension-adapted HEK293 cells
- Appropriate serum-free medium for HEK293 cells
- Expression vector containing the DPP10 construct
- Transfection reagent (e.g., Polyethylenimine - PEI)

- Shaker incubator

Protocol:

- Culture suspension HEK293 cells to a density of 2.0×10^6 cells/mL in a shaker incubator at 37°C with 8% CO₂.
- On the day of transfection, dilute the cells to 1.0×10^6 cells/mL with fresh, pre-warmed culture medium.
- Prepare the transfection cocktail by mixing the DPP10 expression plasmid and PEI in serum-free medium. A common ratio is 1:3 (µg of DNA to µg of PEI).
- Incubate the mixture for 15-20 minutes at room temperature to allow complex formation.
- Add the transfection complex to the cell culture.
- Incubate the transfected cells for 5-7 days.
- Harvest the cell culture supernatant containing the secreted His-tagged DPP10 by centrifugation at 1,000 x g for 10 minutes to pellet the cells.
- Clarify the supernatant by passing it through a 0.22 µm filter.

Purification of Recombinant DPP10

A multi-step purification strategy is recommended to achieve high purity.[\[13\]](#) This typically involves an initial capture step using affinity chromatography, followed by one or two polishing steps.

IMAC is a robust capture step for His-tagged proteins.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Ni-NTA Agarose resin
- Chromatography column
- IMAC Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4[\[17\]](#)

- IMAC Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 40 mM imidazole, pH 7.4
- IMAC Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4[17]

Protocol:

- Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of IMAC Binding Buffer.
- Load the clarified cell culture supernatant onto the column.
- Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
- Elute the bound DPP10 with 5 CV of IMAC Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to identify those containing DPP10.
- Pool the fractions containing the purified protein.

IEX separates proteins based on their net charge and is an effective intermediate purification step.[18][19][20][21] The choice of an anion or cation exchanger depends on the isoelectric point (pI) of DPP10 and the desired buffer pH. The predicted pI of the DPP10 ectodomain is approximately 6.2. Therefore, at a pH above 6.2 (e.g., pH 7.4), the protein will be negatively charged and can be purified using anion exchange chromatography.

Materials:

- Anion exchange column (e.g., HiTrap Q HP)
- IEX Buffer A (Binding): 20 mM Tris-HCl, pH 7.4
- IEX Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 7.4

Protocol:

- The pooled fractions from the IMAC step need to have their buffer exchanged to a low salt buffer to ensure binding to the IEX column. This can be done by dialysis or using a desalting column.

- Equilibrate the anion exchange column with 5-10 CV of IEX Buffer A.
- Load the buffer-exchanged sample onto the column.
- Wash the column with 5 CV of IEX Buffer A.
- Elute the protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.
- Collect fractions and analyze by SDS-PAGE to identify those containing pure DPP10.
- Pool the relevant fractions.

SEC, also known as gel filtration, is the final polishing step to remove any remaining impurities and protein aggregates.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Materials:

- SEC column (e.g., Superdex 200 Increase)
- SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the final application.[\[23\]](#)

Protocol:

- Concentrate the pooled fractions from the IEX step to a suitable volume (typically <5% of the SEC column volume).
- Equilibrate the SEC column with at least 2 CV of SEC Buffer.
- Load the concentrated protein sample onto the column.
- Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.
- Collect fractions and analyze by SDS-PAGE.
- Pool the fractions containing pure, monomeric DPP10.

Quality Control of Purified Recombinant DPP10

Several assays should be performed to ensure the quality of the purified protein.[\[27\]](#)[\[28\]](#)

Purity Assessment:

- SDS-PAGE: Run the final purified protein on an SDS-PAGE gel and stain with Coomassie Blue. A single band at the expected molecular weight (90-110 kDa) indicates high purity.[\[8\]](#)

Identity Confirmation:

- Western Blot: Use an anti-DPP10 or anti-His-tag antibody to confirm the identity of the purified protein.[\[29\]](#)
- Mass Spectrometry: For definitive identification and to check for any modifications.

Functional Assessment:

- Co-immunoprecipitation: To confirm the interaction of purified DPP10 with its binding partner, the Kv4 potassium channel.
 - Incubate the purified His-tagged DPP10 with a cell lysate known to express Kv4 channels.
 - Add an anti-Kv4 antibody to immunoprecipitate the complex.
 - Analyze the immunoprecipitate by Western blot using an anti-His-tag antibody to detect the presence of DPP10.
- Electrophysiology: For a more detailed functional characterization, the purified DPP10 can be applied to cells expressing Kv4 channels, and the channel's electrophysiological properties can be measured using patch-clamp techniques to observe the modulatory effects of DPP10.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

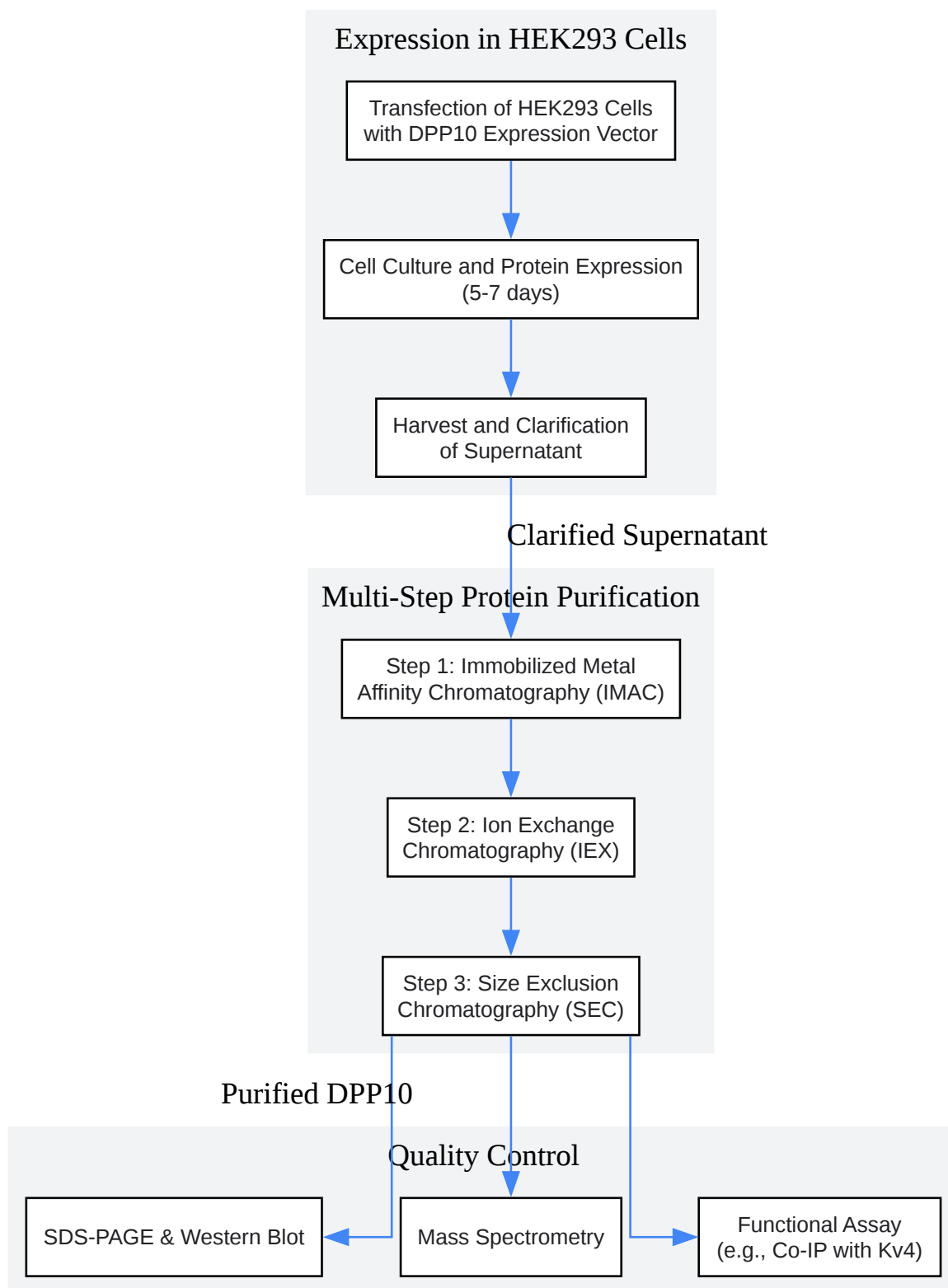
Storage of Purified DPP10

Proper storage is crucial to maintain the stability and activity of the purified protein.[\[30\]](#)

- Short-term storage (days to weeks): Store at 4°C in a suitable buffer (e.g., PBS, pH 7.4).

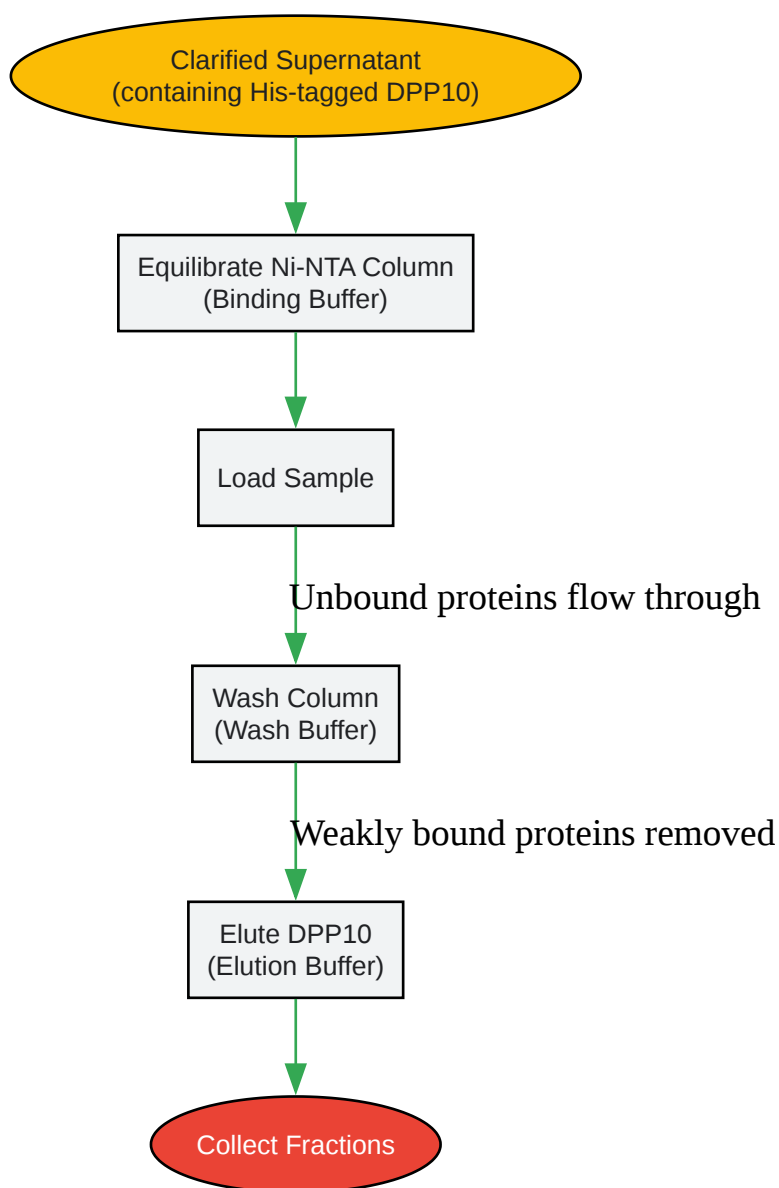
- Long-term storage (months to a year): Aliquot the purified protein to avoid repeated freeze-thaw cycles and store at -80°C.[7][29][31] The addition of a cryoprotectant like 20-50% glycerol is recommended to prevent denaturation upon freezing.[7]

Visualizations



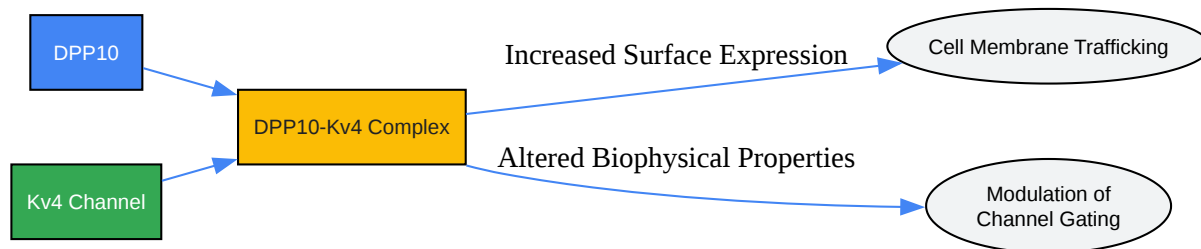
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Caption: Overall workflow for recombinant DPP10 purification.



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Caption: IMAC purification workflow for His-tagged DPP10.



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Caption: DPP10 interaction with the Kv4 potassium channel.

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